(R)-Amino-N-benzyl-3-methoxypropionamide (CAS 196601-69-1), also known as desacetyl lacosamide or Impurity D, is a highly specialized chiral amino acid amide. In industrial and pharmaceutical procurement, it serves two primary functions: as the direct precursor in the asymmetric synthesis of the antiepileptic drug (R)-Lacosamide, and as a critical analytical reference standard for tracking hydrolytic degradation in formulated API products. The compound features a methoxy-substituted chiral center that dictates the pharmacological activity of its downstream derivatives. Because the free base form is prone to racemization and presents as a difficult-to-handle oil, procurement decisions often hinge on selecting the appropriate salt form—most notably the phosphate salt—to ensure long-term chiral stability, chemical purity, and solid-state processability during scale-up [1].
Substituting the strict (R)-enantiomer with a racemic mixture or the (S)-isomer fundamentally breaks the value chain of Lacosamide synthesis, as only the (R)-configuration yields the pharmacologically active sodium-channel modulator. Using a racemate requires introducing complex, low-yield fractional crystallizations or expensive chiral chromatography late in the synthetic route, effectively halving the atom economy. Furthermore, substituting the stabilized phosphate salt with the generic free base form introduces severe process risks; the free base is physically intractable (often presenting as an oil) and highly susceptible to chiral degradation over time. Procurement of the free base for long-term inventory can result in catastrophic enantiomeric drift, whereas the phosphate salt guarantees both crystalline processability and absolute stereochemical preservation [1].
The free base of (R)-Amino-N-benzyl-3-methoxypropionamide suffers from severe chiral degradation during long-term storage. In contrast, formulating the intermediate as a phosphate salt completely arrests enantiomeric drift. A 12-month stability study demonstrated that the free base's chiral purity dropped from 95.66% to nearly 50%, whereas the phosphate salt maintained a 99.37% chiral purity and 100% chemical purity with zero observable chiral degradation over the same period [1].
| Evidence Dimension | Chiral purity retention over 12 months |
| Target Compound Data | 99.37% chiral purity (0% degradation) for the phosphate salt |
| Comparator Or Baseline | Free base (chiral purity dropped from 95.66% to ~50%) |
| Quantified Difference | ~45% absolute difference in chiral purity retention after 12 months |
| Conditions | 12-month storage stability assay at standard conditions |
Procuring the phosphate salt form eliminates the risk of precursor racemization during inventory storage, avoiding costly downstream chiral resolution steps in API manufacturing.
The free base of (R)-Amino-N-benzyl-3-methoxypropionamide typically presents as an oil or a low-melting solid, complicating large-scale handling and purification. When screening counterions for solid-state isolation, many common acids yield soluble, oily, or glue-like separations. However, reacting the intermediate with phosphoric acid readily forms a highly crystalline phosphate salt. This targeted crystallization not only transforms an intractable oil into a free-flowing solid but also upgrades the chiral purity from ~94% to >99% in a single step, outperforming other chiral resolving acids [1].
| Evidence Dimension | Physical state and purification efficiency |
| Target Compound Data | Phosphate salt forms a highly crystalline solid, upgrading chiral purity to >99% |
| Comparator Or Baseline | Free base (oily/glue-like) and other acid salts (fail to crystallize) |
| Quantified Difference | Transformation from an unprocessable oil to a crystalline solid with a >5% absolute increase in chiral purity |
| Conditions | Counterion screening for solid-state isolation |
Procuring or forming the phosphate salt drastically improves material handling, filtration, and purification efficiency during industrial scale-up compared to the oily free base.
In addition to its role as a synthetic intermediate, (R)-Amino-N-benzyl-3-methoxypropionamide (also known as desacetyl lacosamide or Impurity D) is a primary hydrolytic degradation product of Lacosamide under acidic conditions. Regulatory agencies require strict monitoring of this specific degradant in commercial liquid formulations. Utilizing the pure compound as an analytical reference standard allows for precise HPLC/UPLC quantification to ensure the impurity remains below the standard ICH threshold of 0.20%, a capability impossible with uncharacterized crude degradation mixtures [1].
| Evidence Dimension | Limit of quantification for API degradation |
| Target Compound Data | Enables precise quantification below the 0.20% ICH threshold |
| Comparator Or Baseline | Uncharacterized crude degradation mixtures (cannot provide quantitative calibration) |
| Quantified Difference | Provides exact calibration for <0.20% threshold compliance |
| Conditions | HPLC/UPLC impurity profiling of Lacosamide liquid formulations |
Purchasing the highly purified compound as a reference standard is mandatory for QA/QC laboratories to validate the shelf-life and regulatory compliance of formulated Lacosamide.
Because of its established chiral stability and high enantiomeric excess when utilized as a phosphate salt, this compound is the required penultimate precursor for synthesizing (R)-Lacosamide. By employing the pre-resolved (R)-enantiomer, manufacturers can perform a direct N-acetylation step, avoiding the >50% yield losses and complex chromatographic separations associated with racemic starting materials [1].
As a recognized degradation product of Lacosamide under acidic conditions, the highly purified form of this compound is essential for QA/QC laboratories. It serves as a quantitative HPLC/UPLC reference standard, enabling manufacturers to prove that hydrolytic degradation in liquid API formulations remains strictly below the 0.20% ICH regulatory threshold [2].
For process chemists developing scalable routes to functionalized amino acid amides, the transition of this compound from an intractable free-base oil to a highly crystalline phosphate salt serves as a benchmark. Procuring the phosphate salt directly streamlines filtration, drying, and handling workflows in pilot-plant environments, bypassing the need for custom crystallization screening [3].
Irritant